4-amino-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol 4-amino-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 200275-59-8
VCID: VC21501826
InChI: InChI=1S/C11H12N6S/c1-7-13-8-4-2-3-5-9(8)16(7)6-10-14-15-11(18)17(10)12/h2-5H,6,12H2,1H3,(H,15,18)
SMILES: CC1=NC2=CC=CC=C2N1CC3=NNC(=S)N3N
Molecular Formula: C11H12N6S
Molecular Weight: 260.32g/mol

4-amino-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol

CAS No.: 200275-59-8

Cat. No.: VC21501826

Molecular Formula: C11H12N6S

Molecular Weight: 260.32g/mol

* For research use only. Not for human or veterinary use.

4-amino-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol - 200275-59-8

Specification

CAS No. 200275-59-8
Molecular Formula C11H12N6S
Molecular Weight 260.32g/mol
IUPAC Name 4-amino-3-[(2-methylbenzimidazol-1-yl)methyl]-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C11H12N6S/c1-7-13-8-4-2-3-5-9(8)16(7)6-10-14-15-11(18)17(10)12/h2-5H,6,12H2,1H3,(H,15,18)
Standard InChI Key HDJURFWPZQJZGN-UHFFFAOYSA-N
SMILES CC1=NC2=CC=CC=C2N1CC3=NNC(=S)N3N
Canonical SMILES CC1=NC2=CC=CC=C2N1CC3=NNC(=S)N3N

Introduction

Chemical Identity and Structural Features

4-Amino-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole core substituted with a thiol group and a benzimidazole moiety. Its molecular formula is C₁₁H₁₂N₆S, with a molecular weight of 260.32 g/mol. The structure includes:

  • A 1,2,4-triazole ring with an amino (–NH₂) group at position 4 and a thiol (–SH) group at position 3.

  • A benzimidazole substituent (2-methyl-1H-benzimidazol-1-yl)methyl attached to the triazole’s position 5.

PropertyValue
CAS Number200275-59-8
Molecular FormulaC₁₁H₁₂N₆S
Molecular Weight260.32 g/mol
SMILESCC1=NC2=CC=CC=C2N1CC3=NNC(=S)N3N
PubChem CID8029825
InChI KeyHDJURFWPZQJZGN-UHFFFAOYSA-N
StepReagentsConditionsProductYieldMP (°C)
1Bis-potassium dithiocarbazinate + HydrazineReflux (water), 18–20 hrs, acidification5,5'-Bis(methylene) bis(triazole-thiol) derivative52%198–200
2p-Bromophenacyl bromide + Sodium acetateReflux (ethanol), 4 hrsThiomethyl-linked triazolo-thiadiazine derivative71%192–194

Structural and Analytical Characterization

Spectroscopic data for related compounds provide a framework for analyzing this derivative:

Spectral Data

TechniqueKey SignalsInterpretation
FTIR3211, 3267 cm⁻¹ (NH₂); 3456 cm⁻¹ (N–H); 2804 cm⁻¹ (S–H)Presence of amino, thiol, and triazole N–H groups .
¹H NMRδ 4.26 ppm (SCH₂); δ 5.27 ppm (NH₂); δ 12.8 ppm (S–H)Thiomethyl bridge, amino proton, and thiol proton .

Crystallographic Data

While no direct crystallographic data exists for this compound, triazole-thiol derivatives often adopt planar conformations due to conjugation between the triazole and benzimidazole rings.

Biological and Pharmacological Applications

Triazole-thiol hybrids are widely studied for their antioxidant, antimicrobial, and anticancer properties. Although specific data for this compound is limited, analogs with similar structures show notable activity:

Antioxidant Activity

  • CUPRAC and ABTS Assays: Triazole derivatives with benzimidazolyl or thiophenylmethyl groups exhibit strong radical scavenging. For example, compound 9f (4-substituted triazole-3-thione) demonstrated high CUPRAC activity .

  • Mechanism: Thiol groups contribute to redox activity, while benzimidazole enhances lipophilicity and binding affinity .

CompoundCUPRAC ActivityABTS ActivityDPPH Activity
4-Methyl-9fHighHighModerate
4-Benzyl-3eModerateHighLow
Thiophenylmethyl-7dVery HighVery HighHigh

Research Gaps and Future Directions

  • Structural Optimization:

    • Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) to enhance bioactivity.

    • Explore prodrug strategies to improve solubility.

  • Mechanistic Studies:

    • Investigate thiol-dependent redox cycling and metal chelation.

    • Screen for cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa).

  • Computational Modeling:

    • Docking studies with antioxidant enzymes (e.g., SOD, GPx) or kinase targets.

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